2-Fluoro-4-(piperidin-3-yloxy)benzonitrile 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1063734-68-8
VCID: VC3273998
InChI: InChI=1S/C12H13FN2O/c13-12-6-10(4-3-9(12)7-14)16-11-2-1-5-15-8-11/h3-4,6,11,15H,1-2,5,8H2
SMILES: C1CC(CNC1)OC2=CC(=C(C=C2)C#N)F
Molecular Formula: C12H13FN2O
Molecular Weight: 220.24 g/mol

2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

CAS No.: 1063734-68-8

Cat. No.: VC3273998

Molecular Formula: C12H13FN2O

Molecular Weight: 220.24 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-(piperidin-3-yloxy)benzonitrile - 1063734-68-8

Specification

CAS No. 1063734-68-8
Molecular Formula C12H13FN2O
Molecular Weight 220.24 g/mol
IUPAC Name 2-fluoro-4-piperidin-3-yloxybenzonitrile
Standard InChI InChI=1S/C12H13FN2O/c13-12-6-10(4-3-9(12)7-14)16-11-2-1-5-15-8-11/h3-4,6,11,15H,1-2,5,8H2
Standard InChI Key BRTDLDNCKGWBSU-UHFFFAOYSA-N
SMILES C1CC(CNC1)OC2=CC(=C(C=C2)C#N)F
Canonical SMILES C1CC(CNC1)OC2=CC(=C(C=C2)C#N)F

Introduction

2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is an organic compound characterized by its unique molecular structure, which includes a fluorine atom, a piperidine ring, and a benzonitrile moiety. The molecular formula for this compound is C12H13FN2O, with a molecular weight of 220.24 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to the presence of the piperidine group, which often contributes to biological activity.

Synthesis and Applications

The synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile typically involves several steps, although detailed synthesis protocols are not widely documented in the available literature. This compound has potential applications in various fields, particularly in medicinal chemistry, due to its structural features that are conducive to biological activity.

Potential Applications

  • Pharmaceutical Development: The presence of the piperidine group suggests potential biological activity, making it a candidate for drug development.

  • Biological Studies: Compounds with similar structures have been studied for antimicrobial and anticancer activities.

Biological Activity and Interaction Studies

Interaction studies involving 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile focus on its binding affinity to various biological targets. Preliminary studies indicate that compounds with similar structures may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Such interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Related Compounds

Compounds similar to 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile include those with different functional groups or ring systems, such as piperazine derivatives. For example, 2-Fluoro-4-(piperazin-1-yl)benzonitrile has a molecular formula of C11H12FN3 and a molecular weight of 205.23 g/mol .

Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight
2-Fluoro-4-(piperidin-3-yloxy)benzonitrileC12H13FN2O220.24 g/mol
2-Fluoro-4-(piperazin-1-yl)benzonitrileC11H12FN3205.23 g/mol

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